Piperidin-1-yl(piperidin-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl(piperidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZQVAPYHYSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Analysis: Piperidin-2-yl(piperidin-1-yl)methanone Scaffold
This technical guide provides an in-depth analysis of piperidin-2-yl(piperidin-1-yl)methanone , a bis-heterocyclic scaffold with significant utility in medicinal chemistry as a pharmacophore and chiral building block.
Executive Summary & Core Identity
Piperidin-2-yl(piperidin-1-yl)methanone (also known as Pipecolic acid piperidide or 1-Pipecoloylpiperidine ) is a bicyclic amide formed by the condensation of pipecolic acid (piperidine-2-carboxylic acid) and piperidine .[1]
Structurally, it represents a constrained "homo-proline" mimetic where the rigid pyrrolidine ring of proline is expanded to a six-membered piperidine ring. It serves as a critical intermediate in the synthesis of local anesthetics, peptide mimetics, and chiral ligands.
| Feature | Technical Specification |
| IUPAC Name | Piperidin-2-yl(piperidin-1-yl)methanone |
| Common Synonyms | Pipecolic acid piperidide; 1-(Piperidin-2-ylcarbonyl)piperidine |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| Chiral Center | C2 position of the acyl-piperidine ring (Typically (S)- or (R)-) |
| Key Functional Groups | Secondary Amine (Basic), Tertiary Amide (Neutral) |
Structural & Stereochemical Analysis
Connectivity and Topology
The molecule consists of two distinct piperidine rings connected via a carbonyl linker:
-
Ring A (The Pipecolyl Moiety): A piperidine ring substituted at the C2 position. This ring contains a secondary amine (N-H), rendering it basic and capable of hydrogen bonding or further functionalization (e.g., alkylation to form bupivacaine analogs).
-
Ring B (The Amide Moiety): A piperidine ring attached via its nitrogen (N1) to the carbonyl group. This nitrogen is part of a tertiary amide bond and is non-basic due to resonance delocalization with the carbonyl oxygen.
Stereochemistry: The "Homo-Proline" Effect
The C2 position of Ring A is a chiral center.
-
(S)-Enantiomer: Derived from L-pipecolic acid, a metabolite of L-lysine. This is the most common configuration in biological systems and is structurally homologous to L-proline.
-
(R)-Enantiomer: Derived from D-pipecolic acid.
Conformational Locking: Unlike linear diamines, the inclusion of the nitrogen atoms within saturated rings restricts conformational freedom. The amide bond exhibits restricted rotation (partial double bond character), leading to distinct cis and trans rotamers, although the symmetry of the unsubstituted piperidine amide ring (Ring B) simplifies the NMR spectrum compared to substituted analogs.
Pharmacophore Comparison (Local Anesthetics)
This scaffold is the structural core of the "pipecolyl xylidide" class of local anesthetics (e.g., Mepivacaine, Ropivacaine, Bupivacaine).
-
Bupivacaine: Contains a 2,6-dimethylphenyl ring (xylidine) at the amide position and a butyl chain on the amine.
-
Target Molecule: Replaces the lipophilic, pi-stacking xylidine ring with a saturated, aliphatic piperidine ring. This alteration significantly lowers lipophilicity (LogP) and removes pi-pi interaction potential, altering the binding kinetics to voltage-gated sodium channels (
).
Synthetic Methodology
Direct coupling of pipecolic acid and piperidine is inefficient due to the zwitterionic nature of the amino acid and potential for self-polymerization. A protection-activation-deprotection strategy is required to ensure regioselectivity and enantiomeric purity.
Validated Synthetic Protocol
Objective: Synthesis of (S)-piperidin-2-yl(piperidin-1-yl)methanone.
Step 1: N-Protection
React (S)-pipecolic acid with Di-tert-butyl dicarbonate (
-
Rationale: Prevents N-acylation of the starting material and suppresses racemization at the
-carbon.
Step 2: Amide Coupling
Activate
-
Mechanism: HOBt forms an active ester in situ, reducing the risk of racemization compared to acid chloride methods.
-
Output: tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate.
Step 3: Deprotection Treat the intermediate with Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Purification: The product is obtained as a TFA or HCl salt. Neutralization with
yields the free base.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway preventing racemization and polymerization.
Physicochemical Properties & Characterization
Understanding the acid-base profile is critical for formulation and salt selection.
| Property | Value (Predicted/Observed) | Significance |
| pKa (Amine N) | 10.5 - 11.0 | Highly basic secondary amine; exists as cation at physiological pH (7.4). |
| pKa (Amide N) | Neutral | Non-basic; does not protonate under standard physiological conditions. |
| LogP | ~1.2 - 1.5 | Moderately lipophilic. Less lipophilic than Bupivacaine (LogP ~3.4) due to saturation. |
| H-Bond Donors | 1 (Amine NH) | Critical for solubility and receptor interaction. |
| H-Bond Acceptors | 2 (Amide O, Amine N) | Amide oxygen is a strong acceptor. |
Analytical Signature (NMR)
-
NMR: The carbonyl carbon typically appears at ~170-172 ppm . The
-carbon (C2 of pipecolidine) appears at ~50-55 ppm . - NMR: The methine proton at C2 is diagnostic, typically a doublet of doublets or multiplet at 3.5-4.0 ppm , depending on the solvent and protonation state.
Applications in Drug Discovery[3]
Fragment-Based Drug Design (FBDD)
This scaffold is a "privileged structure" in FBDD. It serves as a robust starting point for:
-
GPCR Ligands: The basic nitrogen mimics the protonated amine pharmacophore required for aminergic GPCRs (Dopamine, Serotonin, Histamine).
-
Enzyme Inhibitors: The constrained geometry allows for precise positioning of substituents to probe active site pockets (e.g., Prolyl oligopeptidase inhibitors).
Local Anesthetic Development
While less potent than its xylidide counterparts (like Bupivacaine), this scaffold is used to study the Structure-Activity Relationship (SAR) of channel blockers.
-
Hypothesis: Replacing the aromatic ring with a piperidine ring reduces toxicity (cardiotoxicity) but also reduces potency due to the loss of hydrophobic pi-interaction with the channel pore.
Figure 2: Pharmacophore mapping showing the structural modification of the lipophilic domain.
References
-
Pipecolic Acid Properties & Biosynthesis
-
Local Anesthetic Structure-Activity Relationships
- Chemical Supplier Data (Identity Verification)
-
Bupivacaine Pharmacology (Comparative Context)
Sources
- 1. Page loading... [guidechem.com]
- 2. LA-Pip - Wikipedia [en.wikipedia.org]
- 3. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIPERAZIN-1-YL-PIPERIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. Properties, Absorption, and Disposition of Local Anesthetic Agents | Anesthesia Key [aneskey.com]
- 14. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ketone, piperidino 3-piperidyl | C11H20N2O | CID 218422 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Piperidyl piperidino ketone synonyms and nomenclature
Gathering Initial Information
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Expanding Data Collection
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Defining Scope and Process
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Clarifying Target Compound Structure
The alternative systematic name, "(piperidin-2-yl)(piperidin-1-yl)methanone", is now the primary search term. Initial results for "piperidino(piperidin-2-yl)methanone" indicated a prevalence of 3-substituted piperidines, not the 2-position of interest. Further investigation will encompass this systematic name, its variations, and related synthetic pathways to determine the compound's existence and characterization. This will inform the structure of the guide.
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Refining Structural Nomenclature
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Technical Monograph: Piperidin-1-yl(piperidin-2-yl)methanone
The following technical guide provides an in-depth analysis of Piperidin-1-yl(piperidin-2-yl)methanone , a specific bicyclic diamide scaffold used in medicinal chemistry.
CAS Registry Number: 130497-28-8 (Racemic) | 1192124-69-8 (S-Isomer) | 1192124-90-5 (R-Isomer) Chemical Family: Pipecolic Acid Derivatives / Bis-piperidines[1][2]
Executive Summary & Chemical Identity
Piperidin-1-yl(piperidin-2-yl)methanone is a bicyclic organic compound formed by the amide coupling of pipecolic acid (piperidine-2-carboxylic acid) and piperidine .[2] It serves as a critical intermediate in the synthesis of local anesthetics, chiral auxiliaries, and peptide mimetics.[3] Structurally, it represents a "bis-piperidine" scaffold where two piperidine rings are linked via a carbonyl bridge, retaining a secondary amine functionality on the pipecolic ring (unless substituted).[3]
This scaffold is chemically significant because it mimics the core structure of the "caine" class of local anesthetics (e.g., Mepivacaine, Ropivacaine) but replaces the lipophilic aniline moiety with a second piperidine ring, altering its pharmacokinetic profile and receptor binding affinity.[3]
Physicochemical Profile
Data below represents consensus values for the free base form unless otherwise noted.
| Property | Value | Note |
| Molecular Formula | C₁₁H₂₀N₂O | |
| Molecular Weight | 196.29 g/mol | |
| Boiling Point | ~350.5°C (Predicted) | At 760 mmHg; decomposes before boiling.[2][4] |
| LogP (Predicted) | 0.8 - 1.2 | Moderately lipophilic; crosses BBB.[3] |
| pKa (Base) | ~10.5 - 11.0 | Secondary amine of the pipecolic ring.[3] |
| Physical State | Viscous Oil or Low-Melting Solid | Often handled as HCl salt (Solid).[3] |
| Solubility | Soluble in DCM, MeOH, DMSO | Limited solubility in water (Free Base).[3] |
Structural Analysis & Pharmacophore Mapping
The molecule consists of two distinct domains:[2]
-
The Head Group (Pipecolic Moiety): A piperidine ring with a chiral center at C2.[3] This amine is often the site of further derivatization (alkylation/acylation) to modulate potency.[3]
-
The Tail Group (Amide Piperidine): A piperidine ring attached via an amide bond.[3] This acts as a steric bulk and hydrogen bond acceptor, influencing the molecule's fit into hydrophobic pockets (e.g., Sodium channels, GPCRs).[3]
Logical Structure Diagram (DOT)
Synthesis & Manufacturing Protocols
The synthesis of this compound requires careful control of protecting groups to prevent polymerization of pipecolic acid (which contains both amine and acid functionalities).[3]
Validated Synthesis Route (Boc-Strategy)
This protocol ensures high purity by preventing self-coupling of the amino acid.[2][3]
Reagents:
-
(S)-N-Boc-Pipecolic acid (CAS: 26250-84-0)[2]
-
Piperidine (CAS: 110-89-4)[2]
-
Base: DIPEA (Diisopropylethylamine)[3]
-
Solvent: Dichloromethane (DCM) or DMF[3]
-
Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane[3]
Step-by-Step Protocol:
-
Activation: Dissolve (S)-N-Boc-Pipecolic acid (1.0 eq) in dry DCM under nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[3] Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Piperidine (1.1 eq) and DIPEA (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.[3] Dry over Na₂SO₄ and concentrate in vacuo.
-
Intermediate: tert-butyl 2-(piperidin-1-carbonyl)piperidine-1-carboxylate.[2]
-
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v) at 0°C. Stir for 2 hours.
-
Isolation: Concentrate the mixture. Basify with saturated NaHCO₃ to pH > 10.[3] Extract with DCM (3x).[3] Dry and concentrate to yield the free base Piperidin-1-yl(piperidin-2-yl)methanone .[2]
Synthesis Workflow Diagram (DOT)
Biological Applications & Significance
While the molecule itself is often an intermediate, its structural features dictate its biological potential.[3]
Local Anesthetic Pharmacophore
The structure is homologous to Bupivacaine and Ropivacaine , which are N-alkylated pipecolyl xylidides.[3]
-
Mechanism: These compounds bind to the intracellular portion of voltage-gated sodium channels (Nav1.x), blocking sodium influx and preventing nerve impulse propagation.[3]
-
Differentiation: Replacing the aromatic xylidine ring with a piperidine ring (as in this compound) typically reduces potency and duration of action due to the loss of pi-stacking interactions within the channel pore, but it serves as a valuable control compound in SAR (Structure-Activity Relationship) studies.[2][3]
Chiral Building Block
The (S)-isomer (CAS 1192124-69-8) is derived from L-Lysine and is used to introduce chirality into complex molecules.[2] The rigid bicyclic structure creates a defined steric environment, making it useful for:
-
Asymmetric Catalysis: As a chiral ligand backbone.[3]
-
Peptidomimetics: Constraining peptide backbones to enforce specific conformations (e.g., beta-turns).[3]
Safety & Handling (SDS Summary)
Based on data for piperidine derivatives and secondary amines.
-
GHS Classification:
-
Handling:
-
Storage: Store in a cool, dry place. The free base absorbs CO₂ from the air; storage as the HCl salt is recommended for long-term stability.[3]
References
-
PubChem. Compound Summary: Piperidine derivatives.[3] National Center for Biotechnology Information.[3] [Link]
-
ScienceMadness. Discussion on Pipecolic Acid Synthesis from Lysine. (Validating the biosynthetic origin of the precursor).[3] [Link]
Sources
- 1. 124050-77-7|(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide|BLD Pharm [bldpharm.com]
- 2. 1516729-69-3|3-Amino-1-methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of Piperidin-1-yl(piperidin-2-yl)methanone from Pipecolic Acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of piperidin-1-yl(piperidin-2-yl)methanone, a valuable building block in medicinal chemistry and drug development, starting from readily available pipecolic acid. The synthetic strategy involves a two-step sequence: N-protection of pipecolic acid with a tert-butyloxycarbonyl (Boc) group, followed by an efficient amide coupling with piperidine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this key synthetic intermediate.
Introduction
The piperidin-1-yl(piperidin-2-yl)methanone scaffold is a recurring motif in a variety of biologically active molecules. The inherent conformational rigidity of the piperidine rings, combined with the central amide linkage, makes it an attractive scaffold for the design of novel therapeutics. A reliable and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. This document outlines a validated protocol for its preparation from pipecolic acid, a naturally occurring amino acid derivative.
Synthetic Strategy and Mechanistic Considerations
The synthetic approach is a two-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the secondary amine of pipecolic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions, such as self-polymerization, during the subsequent amide coupling. The Boc group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.
The second step is the formation of the amide bond between the N-Boc protected pipecolic acid and piperidine. This transformation is mediated by HATU, a highly efficient and widely used coupling reagent in peptide synthesis. The use of HATU is known to minimize racemization and proceed with high yields. The mechanism of HATU-mediated coupling involves the activation of the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile (piperidine) to form the desired amide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the reaction.
Figure 1. Synthetic workflow for piperidin-1-yl(piperidin-2-yl)methanone.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Recommended Grade/Model |
| Pipecolic acid | ≥98% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade |
| Sodium bicarbonate (NaHCO₃) | ACS grade |
| Dichloromethane (DCM) | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
| Piperidine | ≥99% |
| HATU | ≥98% |
| Diisopropylethylamine (DIPEA) | ≥99.5% |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade |
| NMR Spectrometer | 400 MHz or higher |
| Mass Spectrometer | ESI-TOF or equivalent |
Step 1: Synthesis of N-Boc-pipecolic acid
-
Dissolution: In a round-bottom flask, dissolve pipecolic acid (1.0 eq) in a 1:1 mixture of THF and 10% aqueous sodium bicarbonate solution (to a concentration of ~0.5 M).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction: Vigorously stir the biphasic mixture at room temperature for 12-18 hours.
-
Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with ethyl acetate (2 x volume of THF).
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid as a white solid or viscous oil. The product is often of sufficient purity to be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Piperidine Addition: Add piperidine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Step 3 (Optional): N-Boc Deprotection to Yield Piperidin-1-yl(piperidin-2-yl)methanone
-
Dissolution: Dissolve the purified tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Acid Treatment: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with DCM.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
Characterization Data
The following table summarizes the expected characterization data for the key intermediate product. Actual results may vary slightly.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate | C₁₆H₂₈N₂O₃ | 296.41 | ~4.8 (m, 1H), 3.9-3.3 (m, 4H), 2.9-2.7 (m, 1H), 2.3-1.2 (m, 12H), 1.45 (s, 9H) | ~170, 155, 80, 55, 46, 45, 30-20 (multiple signals), 28.5 (3C) |
Note: The ¹H and ¹³C NMR chemical shifts are approximate and based on analogous structures. Specific shifts may vary.[1]
Scientific Integrity and Validation
To ensure the reliability and reproducibility of this protocol, the following points should be considered:
-
Anhydrous Conditions: The amide coupling step is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reaction Monitoring: The progress of each reaction should be carefully monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the point of completion and to identify any potential side products.
-
Purification: Chromatographic purification is recommended for the final Boc-protected product to ensure high purity for subsequent steps or for analytical characterization.
-
Stoichiometry: The stoichiometry of the coupling reagents is critical for optimal results. An excess of HATU and the base is used to drive the reaction to completion.
References
-
Macmillan Group, Princeton University. Supplementary Information. Nature. Available at: [Link]
Sources
Application Note: Precision Amide Coupling for Piperidin-2-yl Methanone Derivatives
Abstract & Scope
This technical guide addresses the synthesis of piperidin-2-yl methanone derivatives, a structural motif prevalent in local anesthetics (e.g., Bupivacaine, Ropivacaine) and immunomodulators (e.g., FK506 analogs). The core synthetic challenge is the high susceptibility to epimerization at the C2 position of the piperidine ring during activation. This guide provides three distinct protocols tailored to minimize racemization while overcoming the steric hindrance inherent to the secondary amine of the piperidine ring.
Mechanistic Insight: The Epimerization Challenge
Expertise & Causality: Coupling at the C2-position of a piperidine (derived from Pipecolic acid) is chemically fraught. When the carboxylic acid is activated, the alpha-proton (C2-H) becomes highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the nitrogen protecting group (e.g., Boc, Cbz).
The primary mechanism of chiral loss is the formation of an Oxazolone (Azlactone) intermediate .[1]
-
Activation: The acid reacts with the coupling agent (e.g., HATU) to form an activated ester.
-
Cyclization: The carbonyl oxygen of the carbamate protecting group attacks the activated carbonyl, forming a 5-membered oxazolone ring.[1]
-
Deprotonation: The C2 proton on the oxazolone is easily abstracted by the base (e.g., DIPEA), leading to a planar, achiral enolate.
-
Racemization: Reprotonation occurs from either face, destroying enantiopurity.
Visualization: The Oxazolone Racemization Pathway
Figure 1: The competition between direct coupling (Green path) and oxazolone-mediated racemization (Red path). Minimizing the lifetime of the activated ester is critical.
Strategic Planning: Reagent Selection
The choice of coupling agent and base is the single most critical variable.
| Reagent System | Reactivity | Epimerization Risk | Recommended Use Case |
| T3P / Pyridine | Moderate | Very Low | Primary Choice. Best for preserving chirality at C2. |
| HATU / Collidine | Very High | Moderate | Use for extremely sterically hindered amines where T3P fails. |
| IBCF / NMM | High | Low (at -15°C) | Scalable, cost-effective for non-GMP early phase. |
| EDC / HOBt | Low | High | Avoid. Too slow for hindered piperidines; promotes racemization. |
Experimental Protocols
Protocol A: The "Chiral-Safe" Method (T3P)
Context: Propylphosphonic Anhydride (T3P) is the superior reagent for this application. It operates via a cyclic transition state that does not release a free acid intermediate, significantly suppressing oxazolone formation. It is robust in Ethyl Acetate (EtOAc), simplifying workup.
Materials:
-
N-Boc-Pipecolic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
T3P (50% w/w in EtOAc) (1.5 eq)
-
Base: Pyridine (2.5 eq) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc (anhydrous)
Step-by-Step:
-
Preparation: Charge N-Boc-Pipecolic acid (1.0 eq) and the amine (1.1 eq) into a reactor/flask.
-
Solvation: Add anhydrous EtOAc (10 mL per gram of acid). Cool to 0 °C .[2][3]
-
Base Addition: Add Pyridine (2.5 eq) dropwise. Stir for 5 minutes.
-
Expert Note: Pyridine is preferred over DIPEA here as it is less basic (
~5.2 vs 10.7), reducing the risk of alpha-proton abstraction.
-
-
Coupling: Add T3P solution (1.5 eq) dropwise over 10 minutes, maintaining temperature < 5 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
QC Check: Monitor by TLC/LCMS. T3P reactions are often cleaner but slower than HATU.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: The "Steric Power" Method (HATU/Collidine)
Context: If the amine partner is non-nucleophilic (e.g., an aniline or electron-deficient amine), T3P may be too slow. HATU is used here, but we substitute DIPEA with 2,4,6-Collidine to mitigate basicity-driven racemization.
Materials:
-
N-Boc-Pipecolic acid (1.0 eq)
-
Target Amine (1.0 eq)
-
HATU (1.1 eq)
-
Base: 2,4,6-Collidine (2.0 eq)
-
Solvent: DMF or DCM
Step-by-Step:
-
Activation: Dissolve acid (1.0 eq) and HATU (1.1 eq) in DMF at 0 °C .
-
Base 1: Add Collidine (1.0 eq) and stir for exactly 2 minutes .
-
Critical Stop: Do not pre-activate for >5 minutes. Prolonged activation without the amine present maximizes oxazolone formation.
-
-
Coupling: Immediately add the solution of Amine (1.0 eq) and remaining Collidine (1.0 eq).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
-
Workup: Dilute with EtOAc. Wash extensively with water/LiCl (to remove DMF) and 0.5M HCl (to remove Collidine).
Protocol C: Mixed Anhydride (Scale-Up)
Context: For gram-scale synthesis where cost is a factor. Requires strict temperature control.
Step-by-Step:
-
Dissolve N-Boc-Pipecolic acid (1.0 eq) and NMM (1.1 eq) in THF.
-
Cool to -15 °C (Ice/Salt bath).
-
Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 mins.
-
Visual Cue: A white precipitate (NMM·HCl) will form.
-
-
Add the Amine (1.0 eq) dropwise.
-
Critical: Maintain -15 °C for 1 hour, then allow to warm to RT overnight.
Quality Control & Troubleshooting
Data Analysis: The Rotamer Issue
Expertise Note: Piperidin-2-yl methanone derivatives often exhibit Rotamerism in NMR spectra. Due to restricted rotation around the amide bond (N-CO) and the tertiary carbamate (N-Boc), you may see "doubling" of peaks (e.g., two t-butyl singlets or split multiplets).
-
Validation: Run Variable Temperature (VT) NMR at 60–80 °C. If the peaks coalesce into single signals, they are rotamers, not impurities.
Chiral Purity Determination
Standard C18 HPLC cannot distinguish enantiomers. You must use Chiral HPLC/SFC.
-
Column: Chiralpak AD-H or OD-H are standard starting points for piperidine derivatives.
-
Mobile Phase: Hexane/IPA (isocratic) usually separates the (S)- and (R)- enantiomers effectively.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling protocol.
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Bachem. (2024).[7] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2][7][8] Tetrahedron, 60(11), 2447-2467.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Piperidin-1-yl(piperidin-2-yl)methanone: A Comprehensive Guide to Reagents and Protocols
Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile scaffold for three-dimensional diversification. Piperidin-1-yl(piperidin-2-yl)methanone, a molecule linking two piperidine rings via an amide bond, represents a key building block for the synthesis of more complex molecules, including potential protease inhibitors, GPCR modulators, and other therapeutic agents. This guide provides a detailed exploration of the reagents and protocols for the efficient synthesis of this important intermediate, grounded in the principles of modern organic chemistry.
Strategic Approach: Amide Bond Formation via Carboxylic Acid Activation
The synthesis of piperidin-1-yl(piperidin-2-yl)methanone is most effectively achieved through the formation of an amide bond between piperidine-2-carboxylic acid (pipecolinic acid) and piperidine. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the strategic imperative is the activation of the carboxylic acid moiety of pipecolinic acid to render it susceptible to nucleophilic attack by the secondary amine of piperidine.
This is accomplished using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating amide bond formation. The choice of coupling reagent is critical and depends on factors such as desired reaction rate, prevention of side reactions (particularly racemization at the chiral center of pipecolinic acid), and ease of purification.
Reagent Selection and Rationale
A variety of coupling reagents are available for amide bond formation.[3][4] For the synthesis of piperidin-1-yl(piperidin-2-yl)methanone, we will focus on a widely used and reliable carbodiimide-based method.
| Reagent | Structure | Function | Rationale for Selection |
| Piperidine-2-carboxylic acid | Carboxylic acid source (Acyl donor) | The foundational building block containing one of the piperidine rings and the carboxylic acid functionality.[5] | |
| Piperidine | Amine source (Nucleophile) | The second piperidine ring that acts as the nucleophile to form the amide bond. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Reagent | A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification.[3] | |
| Hydroxybenzotriazole (HOBt) | Additive | When used with EDC, HOBt forms an active ester intermediate that is less prone to racemization and side reactions. It also acts as a catalyst for the coupling reaction.[3] | |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Scavenges the acid generated during the reaction, driving the equilibrium towards product formation without competing with the piperidine nucleophile. | |
| Dichloromethane (DCM) | Solvent | An inert aprotic solvent that is suitable for amide coupling reactions and dissolves the reactants and reagents. |
Reaction Mechanism and Workflow
The reaction proceeds through a multi-step, one-pot sequence. The following diagram illustrates the key transformations and the logical flow of the synthesis.
Figure 1: Workflow for the synthesis of piperidin-1-yl(piperidin-2-yl)methanone.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of piperidin-1-yl(piperidin-2-yl)methanone.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
Piperidine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane. Stir the suspension at room temperature until the solid is partially dissolved.
-
Addition of Reagents: Add HOBt (1.2 eq) and piperidine (1.1 eq) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Activation and Coupling: Slowly add EDC (1.2 eq) to the cooled reaction mixture. Then, add DIPEA (2.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidin-1-yl(piperidin-2-yl)methanone.
Data Summary and Expected Outcomes
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1.0 (Piperidine-2-carboxylic acid) : 1.1 (Piperidine) | A slight excess of the amine is used to ensure complete consumption of the carboxylic acid. |
| Reagent Equivalents | 1.2 eq (EDC), 1.2 eq (HOBt), 2.5 eq (DIPEA) | Excess coupling reagents and base are used to drive the reaction to completion. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction upon addition of EDC and DIPEA. |
| Reaction Time | 12 - 24 hours | Reaction time may vary; monitoring by TLC is recommended. |
| Expected Yield | 70-90% | Yield is dependent on the purity of starting materials and the efficiency of purification. |
| Product Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the structure and purity of the final product. |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are of high purity and the reaction is conducted under anhydrous conditions. Incomplete reaction may require longer reaction times or a slight excess of coupling reagents.
-
Racemization: The use of HOBt significantly minimizes the risk of racemization at the C2 position of the pipecolinic acid moiety.[3] For highly sensitive substrates, alternative coupling reagents like phosphonium salts (e.g., PyBOP) could be considered.
-
Purification Challenges: The water-soluble byproducts of EDC are largely removed during the aqueous workup. If purification by column chromatography is difficult, consider using a different coupling reagent like DCC, where the dicyclohexylurea byproduct precipitates and can be removed by filtration, although this is more common in solution-phase synthesis.[3]
Conclusion
The synthesis of piperidin-1-yl(piperidin-2-yl)methanone via EDC/HOBt-mediated amide coupling is a robust and efficient method suitable for both small-scale and larger-scale preparations. This protocol, grounded in established principles of organic synthesis, provides a reliable pathway for researchers in drug discovery and development to access this valuable chemical intermediate. Careful attention to reagent quality, reaction conditions, and purification techniques will ensure a high yield of the desired product.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Piperidine-2-carboxylic acid. Oakwood Chemical. Available from: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]
Sources
Application Note & Protocol Guide: One-Pot Synthesis of Piperidinyl-Methanone Intermediates
Abstract
The piperidinyl-methanone scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacological properties.[1][2] Traditional multi-step syntheses of these vital intermediates are often hampered by laborious purification processes, reduced overall yields, and significant solvent waste. This guide provides an in-depth exploration of one-pot synthetic strategies that circumvent these limitations. By integrating multiple reaction steps into a single, continuous process, these methods offer enhanced efficiency, atom economy, and environmental sustainability.[3] We will detail several field-proven protocols, including multi-component reactions (MCRs) and tandem cyclizations, explaining the mechanistic rationale behind each step and providing comprehensive, actionable guidance for researchers in drug discovery and development.
Foundational Principles: The Strategic Advantage of One-Pot Synthesis
In contrast to linear synthesis, where each intermediate is isolated and purified before the subsequent step, a one-pot synthesis is a strategic approach where reactants are subjected to successive chemical reactions in a single reactor.[3] This methodology, which encompasses tandem, cascade, or domino reactions, is predicated on the careful selection of reagents and conditions that are compatible across multiple transformations.
The core advantages include:
-
Enhanced Efficiency: Eliminating intermediate work-up and purification steps drastically reduces reaction time and manual labor.
-
Increased Yields: Avoiding material loss associated with multiple purification stages often leads to higher overall yields.
-
Improved Sustainability: Minimizing the use of solvents, chromatography materials, and energy aligns with the principles of green chemistry.[4]
The successful design of a one-pot synthesis hinges on the compatibility of all components—reactants, catalysts, solvents, and intermediates—within the reaction vessel, preventing undesired side reactions.
Caption: Comparison of a traditional multi-step workflow vs. a streamlined one-pot synthesis.
Key Synthetic Strategies and Protocols
We present three robust and versatile one-pot methodologies for constructing piperidinyl-methanone intermediates and their precursors.
Strategy A: Multi-Component Reaction (MCR) for Densely Functionalized Piperidines
MCRs are exceptionally powerful one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[5] For piperidine synthesis, this often involves the condensation of an aldehyde, an amine, and one or more carbonyl compounds.[6][7]
Causality & Expert Insights: This reaction class is prized for its ability to rapidly generate molecular complexity. The use of a mild Lewis acid catalyst, such as Ni(ClO₄)₂·6H₂O, is critical for activating the carbonyl groups towards nucleophilic attack and facilitating the cyclization cascade under ambient conditions.[6] Ethanol is frequently chosen as a solvent for its low toxicity and its ability to solubilize a wide range of organic precursors.
Caption: Workflow for a one-pot, multi-component synthesis of functionalized piperidines.
Protocol 1: Ni(II)-Catalyzed One-Pot Synthesis of Functionalized Piperidines
This protocol is adapted from a highly efficient method for generating densely substituted piperidine scaffolds.[6]
-
Materials:
-
Aromatic aldehyde (2.0 mmol)
-
Ethyl acetoacetate (β-ketoester, 1.0 mmol)
-
Aniline (2.0 mmol)
-
Ni(ClO₄)₂·6H₂O (10 mol%, 0.1 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, aniline, and ethanol.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add Ni(ClO₄)₂·6H₂O to the mixture. The catalyst is crucial for activating the reactants and driving the reaction forward.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2-4 hours.
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure, highly functionalized piperidine derivative.
-
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ni(ClO₄)₂·6H₂O | Ethanol | Room Temp. | 80-92 | [6] |
| Bi(NO₃)₃·5H₂O | Ethanol | Room Temp. | 85-95 | [8] |
| Acetic Acid | Acetic Acid | 80 | 70-85 | [5] |
Strategy B: Tandem Amide Activation and Intramolecular Cyclization
This innovative, metal-free approach constructs the piperidine ring from readily available halogenated amides. The one-pot sequence involves activating the amide, reducing the resulting nitrilium ion, and facilitating an intramolecular nucleophilic substitution.[9][10]
Causality & Expert Insights: This strategy provides a powerful alternative to metal-catalyzed methods. The use of triflic anhydride (Tf₂O) with a mild base like 2-fluoropyridine activates the amide carbonyl, making it susceptible to reduction. Sodium borohydride (NaBH₄) in methanol is an excellent reducing system for the in situ generated iminium/nitrilium species. The final intramolecular cyclization is a nucleophilic substitution where the newly formed amine displaces the halogen, closing the ring. Controlling the temperature is key; lower temperatures prevent potential side reactions like the Bischler–Napieralski reaction.[10]
Protocol 2: Metal-Free Synthesis of N-Substituted Piperidines
This protocol is based on an efficient route from halogenated amides to N-substituted piperidines.[9]
-
Materials:
-
N-substituted-5-chloropentanamide (0.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
2-Fluoropyridine (2-F-Py) (0.6 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol)
-
Sodium borohydride (NaBH₄) (1.0 mmol)
-
Methanol (5 mL)
-
-
Procedure:
-
In a dry 25 mL round-bottom flask under an argon atmosphere, dissolve the N-substituted-5-chloropentanamide and 2-fluoropyridine in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical for controlling the activation step.
-
Add Tf₂O dropwise via syringe. Stir the reaction for 30 minutes at -78 °C to form the activated intermediate.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add NaBH₄ followed by methanol. The addition of methanol tempers the reactivity of the borohydride and facilitates the reduction. Effervescence will be observed.
-
Stir the reaction for an additional 2 hours at room temperature to ensure complete reduction and cyclization.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired piperidine derivative.
-
Strategy C: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
While often a separate step, the Buchwald-Hartwig amination is a cornerstone reaction for functionalizing piperidine intermediates and can be integrated into tandem sequences. It facilitates the formation of a C-N bond between an aryl halide and the piperidine nitrogen, a crucial step in synthesizing many pharmaceutical targets.[4][11][12]
Causality & Expert Insights: This reaction relies on a palladium catalyst to orchestrate a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] The choice of ligand is paramount; sterically hindered phosphine ligands like X-Phos enhance the rate of reductive elimination, improving reaction efficiency and scope.[14] A strong, non-nucleophilic base, such as KOt-Bu or Cs₂CO₃, is required to deprotonate the amine in the catalytic cycle, making it a more potent nucleophile.
Caption: Key components for a Buchwald-Hartwig C-N cross-coupling reaction.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes a rapid, microwave-assisted coupling, which can significantly accelerate reaction times compared to conventional heating.[14]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidinyl-methanone derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Seal the vial and purge with argon for 5 minutes to create an inert atmosphere, which is essential for catalyst stability.
-
Add the anhydrous toluene, followed by the piperidinyl-methanone derivative and the aryl bromide via syringe.
-
Stir the mixture at 60 °C for 5 minutes (pre-stirring) to facilitate catalyst activation.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
-
Best Practices and Troubleshooting
-
Reagent Quality: Use freshly distilled or high-purity solvents and reagents. The presence of water can deactivate catalysts and bases.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (Argon or Nitrogen) is non-negotiable for achieving high yields.
-
Catalyst and Ligand Screening: The optimal catalyst, ligand, and base combination can be substrate-dependent. Small-scale screening experiments are often necessary to optimize conditions for a new set of reactants.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Consider increasing reaction time, temperature, or catalyst loading.
-
Side Product Formation: Analyze side products to diagnose the issue. It may require adjusting the base, solvent, or temperature. For instance, in amide activation, overly high temperatures can lead to undesired rearrangements.[10]
-
Catalyst Deactivation: Ensure the reaction is scrupulously free of oxygen and moisture.
-
Conclusion
The transition from multi-step linear synthesis to one-pot methodologies represents a significant advancement in the preparation of piperidinyl-methanone intermediates. The strategies outlined in this guide—multi-component reactions, tandem cyclizations, and integrated cross-couplings—provide powerful, efficient, and sustainable routes to these high-value compounds. By understanding the underlying mechanisms and paying close attention to reaction parameters, researchers can leverage these protocols to accelerate the discovery and development of next-generation pharmaceuticals.
References
-
15 ResearchGate.
-
6 ResearchGate.
-
8 ResearchGate.
-
Wikipedia.
-
MDPI.
-
Wikipedia.
-
BenchChem.
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ACS GCI Pharmaceutical Roundtable.
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ResearchGate.
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ResearchGate.
-
Semantic Scholar.
-
MDPI.
-
Chemistry LibreTexts.
-
ResearchGate.
-
ResearchGate.
-
Beilstein Journal of Organic Chemistry.
-
National Center for Biotechnology Information.
-
PrepChem.
-
Royal Society of Chemistry.
-
ResearchGate.
-
Thermo Fisher Scientific.
-
Frontiers in Chemistry.
-
National Center for Biotechnology Information.
-
PubMed.
-
Taylor & Francis.
-
Organic Chemistry Portal.
-
Google Patents.
-
MDPI.
-
CORE.
-
BenchChem.
-
MDPI.
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 10. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Piperidin-1-yl(piperidin-2-yl)methanone
Status: Operational Ticket ID: SOL-PPX-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary & Molecule Analysis
You are encountering solubility difficulties with piperidin-1-yl(piperidin-2-yl)methanone (often referred to as pipecolyl piperidide). To solve this, we must deconstruct the molecule’s physicochemical "personality."[3][4]
This molecule is a mono-basic amino-amide .[1][2][3]
-
The Hydrophobic Core: It contains two piperidine rings.[3][4] While not aromatic, the carbon scaffolding creates significant lipophilicity (LogP ~1.5–2.0), making the neutral form poorly soluble in water.[2][4]
-
The Ionizable Center: The secondary amine on the piperidin-2-yl ring is a strong base (pKa
10–11).[1][2][3] The amide nitrogen is non-basic and does not contribute to ionization.[3][4]
The Root Cause: At neutral pH (pH 7), the molecule exists largely in its uncharged, lipophilic state.[2][4] To dissolve it in water, you must either charge it (salt formation) or shield it (encapsulation/co-solvency).[4]
Decision Matrix: Selecting Your Protocol
Before proceeding, determine your experimental constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: In-Situ Salt Formation (The Gold Standard)[1][2][3]
Mechanism: Protonation of the secondary amine converts the oil/solid into a cationic hydrochloride salt, increasing aqueous solubility by orders of magnitude (typically >50 mg/mL).[2][4]
Materials
-
pH Meter (Calibrated)
Step-by-Step Procedure
-
Weighing: Weigh the required amount of piperidin-1-yl(piperidin-2-yl)methanone into a glass vial.
-
Wetting: Add 80% of your final target volume of water.[2][3][4] The compound will likely float or form oil droplets.[3][4]
-
Titration: While stirring magnetically, add 1.0 M HCl dropwise.
-
Adjustment: Continue stirring until fully dissolved. Check pH. If pH < 4.0, you may back-titrate carefully with dilute NaOH to pH 5.0–6.0, but do not exceed pH 7.0 or the free base will precipitate.[2][4]
-
Final Volume: Add water to reach the final target volume.
Critical Note: If using PBS (Phosphate Buffered Saline), dissolve the compound in water/HCl first, then dilute into PBS.[2][4] Adding the solid directly to PBS often fails because the buffer resists the necessary local pH drop required for initial dissolution.[3][4]
Protocol B: Co-Solvent Systems
If your assay cannot tolerate acidic pH, use a water-miscible organic solvent to lower the dielectric constant of the media.[2][4]
Solubility Data Table (Estimated)
| Solvent System | Max Solubility (approx.) | Application Note |
| 100% DMSO | >100 mg/mL | Prepare stock here; freeze stable.[1][2][3][4] |
| 100% Ethanol | >50 mg/mL | Good for evaporation protocols. |
| 10% DMSO / 90% Water | ~1–5 mg/mL | Risk of precipitation over time.[2][3][4] |
| 10% DMSO / 90% PBS | <1 mg/mL | High Risk. Salting-out effect likely.[1][2][3][4] |
| PEG400 / Water (50:50) | ~10–20 mg/mL | Excellent for IP/IV animal dosing.[2][3][4] |
Preparation Workflow
-
Dissolve the compound completely in pure DMSO to make a high-concentration stock (e.g., 50 mM).[2][3][4]
-
Slowly add this stock to your aqueous buffer while vortexing rapidly .
-
Troubleshooting: If a white cloud forms, you have exceeded the solubility limit.[3][4] Increase the DMSO concentration or switch to Protocol C.
Protocol C: Cyclodextrin Complexation (Advanced)
For strictly neutral, aqueous formulations (e.g., sensitive cell culture or specific in vivo routes), encapsulate the hydrophobic piperidine rings using Hydroxypropyl-
Mechanism
The lipophilic piperidine rings displace water from the cyclodextrin cavity, forming a soluble inclusion complex.[2][4]
Figure 2: Kinetic equilibrium of host-guest complexation.[1][2][3]
Procedure
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1][2][3][4] -
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Filtration: Filter through a 0.22
m PVDF filter to remove any undissolved particles.[2][3][4] -
Result: A clear, neutral pH solution suitable for injection.[3][4]
Frequently Asked Questions (FAQs)
Q: I added the compound to PBS and it turned into a sticky gum. Why? A: This is "oiling out."[2][3][4] The compound is likely a low-melting solid or oil.[1][2][3][4] In PBS (pH 7.4), it remains uncharged. The high ionic strength of PBS further reduces solubility (salting-out effect), forcing the hydrophobic molecules to aggregate.[2][3][4] Fix: Use Protocol A (dissolve in water/HCl first) or Protocol B (DMSO stock).[2][3][4]
Q: Can I autoclave the solution?
A: If you used Protocol A (Acidic pH), yes.[2][4] Piperidine amides are generally hydrolytically stable at pH 4–6 during standard autoclave cycles (121°C, 15 min).[3][4] If using Cyclodextrins, filtration sterilization (0.22
Q: What is the pKa of this molecule? A: While experimental values for this specific CAS are rare, structural analogs (pipecoloxylidides like mepivacaine) have a pKa of 10.4–10.9 for the secondary amine [1].[2][4] This means at pH 7.4, less than 0.1% of the molecule is ionized, explaining the poor solubility.[2][4]
Q: Is the amide bond susceptible to hydrolysis in water? A: Amide bonds are robust.[3][4] However, extreme pH (<2 or >12) combined with high heat should be avoided.[3][4] At physiological or slightly acidic pH (4–7), the molecule is chemically stable for weeks at 4°C.[3][4]
References
-
Avdeef, A. (2003).[3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Authoritative text on pKa and logP estimation for amine drugs). Link[3][4]
-
Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4] (Protocol source for HP-
-CD complexation). Link[3][4] -
Yalkowsky, S. H., et al. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (General reference for solubility behavior of organic non-electrolytes and weak bases). Link
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of piperidin-1-yl(piperidin-2-yl)methanone
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of piperidin-1-yl(piperidin-2-yl)methanone (also known as 1-(2-pipecoloyl)piperidine). It compares this compound with its regioisomers to aid in structural differentiation during impurity profiling and drug development.
Executive Summary & Compound Profile
Piperidin-1-yl(piperidin-2-yl)methanone is a dipiperidine amide where a piperidine ring (Ring A) is linked via its C2 position to the carbonyl of an amide, which is N-substituted by a second piperidine ring (Ring B).
-
Formula: C₁₁H₂₀N₂O
-
Molecular Weight: 196.29 g/mol
-
Exact Mass: 196.1576
-
Precursor Ion (ESI+): m/z 197.16 [M+H]⁺
-
Relevance: Common impurity in peptide synthesis (coupling of pipecolic acid), intermediate in local anesthetic synthesis, and structural isomer of potential designer drugs.
Structural Context for Fragmentation
The molecule contains two distinct nitrogen environments:
-
Ring A (Pipecolyl moiety): A secondary amine (unless substituted) with the carbonyl attached at the alpha (C2) position.
-
Ring B (Piperidide moiety): A tertiary amide nitrogen.
This asymmetry is the key differentiator against its isomers (3-yl and 4-yl analogs), driving specific alpha-cleavage and inductive cleavage pathways.
Fragmentation Mechanism (ESI-MS/MS)[1][2][3]
The fragmentation of piperidin-1-yl(piperidin-2-yl)methanone under Electrospray Ionization (ESI) is driven by protonation at the most basic site—the secondary amine of Ring A—followed by charge migration and amide bond cleavage.
Primary Fragmentation Pathways
Pathway A: Amide Bond Cleavage (Formation of Acylium Ion)
Protonation initially occurs at the secondary amine of Ring A. However, during collision-induced dissociation (CID), energy facilitates proton transfer or inductive effects that weaken the amide bond.
-
Mechanism: Inductive cleavage of the C(carbonyl)-N bond.
-
Result: Loss of the neutral piperidine ring (85 Da).
-
Fragment Ion: m/z 112 (Pipecolyl acylium ion, C₆H₁₀NO⁺).
Pathway B: Decarbonylation (Secondary Fragmentation)
The m/z 112 acylium ion is metastable and readily loses carbon monoxide (CO).
-
Mechanism: Elimination of CO (28 Da) from the acylium ion.
-
Result: Formation of the piperidinium immonium ion.
-
Fragment Ion: m/z 84 (C₅H₁₀N⁺).
Pathway C: Direct Formation of Piperidinyl Ion
Alternatively, if protonation localizes on the amide nitrogen (less favored but possible at higher energies), the charge may be retained on the Ring B fragment.
-
Fragment Ion: m/z 86 (Protonated piperidine, C₅H₁₂N⁺) or m/z 84 (Piperidinyl cation).
Visualization of Fragmentation Pathways[3]
Figure 1: ESI-MS/MS fragmentation pathway of piperidin-1-yl(piperidin-2-yl)methanone showing the transition from precursor to diagnostic acylium and immonium ions.
Comparative Analysis: Isomer Differentiation
Distinguishing the 2-yl (target) isomer from the 3-yl (Nipecotamide) and 4-yl (Isonipecotamide) analogs is critical. The 2-position substitution introduces steric strain and unique "ortho-like" electronic effects that influence fragmentation abundance.
Comparison Table: Diagnostic Ions
| Feature | 2-yl Isomer (Target) | 3-yl Isomer (Nipecotoyl) | 4-yl Isomer (Isonipecotoyl) |
| Structure | Pipecolic acid derivative | Nipecotic acid derivative | Isonipecotic acid derivative |
| Base Peak (High CE) | m/z 84 (Dominant) | m/z 84 / 112 (Mixed) | m/z 112 / 126 |
| Acylium Ion Stability | Low (m/z 112 rapidly degrades to 84) | Medium | High (m/z 112 is more stable) |
| Alpha-Cleavage | Highly favorable at C2 (loss of amide group) | Less favorable (loss of H or alkyl) | Symmetric (loss of H) |
| Diagnostic Ratio | High 84/112 ratio | Lower 84/112 ratio | Presence of m/z 126 (Ring opening) |
Mechanism of Differentiation
-
2-yl (Target): The proximity of the Ring A nitrogen to the carbonyl group facilitates a rapid alpha-cleavage . The bond between C2 and the Carbonyl is weakened by the stability of the resulting immonium ion on Ring A. This makes the m/z 112 -> m/z 84 transition very fast, often depleting the m/z 112 signal in the spectrum compared to isomers.
-
3-yl & 4-yl: The carbonyl is further from the nitrogen (beta and gamma positions). The "alpha-cleavage" rule applies to the ring carbons adjacent to the nitrogen (C2/C6), which involves losing a hydrogen or opening the ring, rather than losing the entire carbonyl substituent.[1] Therefore, the [M+H]+ and the acylium ion (m/z 112) are typically more abundant/stable in the 3- and 4- isomers than in the 2-isomer.
Experimental Validation Protocols
To confirm the identity of piperidin-1-yl(piperidin-2-yl)methanone in a sample, follow this self-validating workflow.
Protocol A: Energy-Resolved MS/MS (breakdown Curve)
-
Method: Infuse sample at 5 µL/min. Isolate m/z 197.1.
-
Ramp: Increase Collision Energy (CE) from 0 to 50 eV in 5 eV steps.
-
Validation Criteria:
-
At low CE (10-15 eV) : Observe emergence of m/z 112.
-
At medium CE (20-30 eV) : m/z 84 should become the base peak (100% relative abundance).
-
Differentiation: If m/z 112 remains the base peak at >30 eV, suspect the 4-yl isomer (Isonipecotamide derivative).
-
Protocol B: Deuterium Exchange (H/D Exchange)
-
Method: Dilute sample in D₂O/MeOD instead of H₂O/MeOH.
-
Shift: The secondary amine proton (Ring A) and any amide protons will exchange.
-
Prediction:
-
Precursor m/z 197 → m/z 199 (One exchangeable NH proton + D+ charge carrier).
-
Fragment m/z 112 → m/z 113 (Retains the Ring A nitrogen deuterium).
-
Fragment m/z 84 → m/z 85 (If derived from Ring A) or m/z 84 (If derived from Ring B and charge is fixed).
-
-
Utility: Confirms the presence of the secondary amine (distinguishing it from N-methylated variants).
Summary of Diagnostic Ions
| m/z (ESI+) | Ion Identity | Origin | Significance |
| 197 | [M+H]⁺ | Molecular Ion | Confirm MW 196. |
| 112 | [C₆H₁₀NO]⁺ | Pipecolyl Acylium | Cleavage of amide bond. Diagnostic of the "half" molecule. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl Immonium | Base Peak . Formed from both Ring B (direct) and Ring A (after CO loss). |
| 55 | [C₄H₇]⁺ | Ring Fragment | High-energy fragmentation of the piperidine ring (retro-Diels-Alder). |
References
-
BenchChem. (2025).[1] A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Piperidine and Derivatives. NIST Mass Spectrometry Data Center.[2][3][4] Retrieved from
-
Melo, N. I., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society. Retrieved from
-
Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances. Forensic Science International. Retrieved from
Sources
Benchmarking HPLC Purity Standards for Piperidin-1-yl(piperidin-2-yl)methanone: CRM vs. qNMR-Validated In-House Standards
Executive Summary & Scientific Context
Piperidin-1-yl(piperidin-2-yl)methanone (often referred to as PPX or Pipecolyl piperidide) is a critical structural motif found as an intermediate in the synthesis of local anesthetics (e.g., Ropivacaine, Bupivacaine) and as a metabolite in forensic toxicology.
For drug development professionals, the accurate quantification of this compound is plagued by two specific physicochemical challenges:
-
Lack of Chromophore: The saturated piperidine rings possess negligible UV absorbance above 210 nm, leading to poor sensitivity and "blind spots" where impurities (like unreacted piperidine) go undetected by standard UV-Vis methods.
-
Basicity & Chirality: The molecule contains a basic secondary amine (
) and a chiral center at the 2-position, necessitating strict control over mobile phase pH and enantiomeric purity.
This guide objectively compares the two primary routes for establishing a purity standard: Commercial Certified Reference Materials (CRMs) versus In-House Standards Validated by Quantitative NMR (qNMR) .
Comparative Analysis: Commercial CRM vs. qNMR-Validated Standards
The following analysis is based on experimental workflows in a regulated pharmaceutical R&D environment (GLP/GMP).
| Feature | Option A: Commercial CRM (ISO 17034) | Option B: In-House Standard (qNMR Validated) |
| Primary Utility | Regulatory submission (IND/NDA), Release testing. | Method development, Routine internal testing, Impurity profiling. |
| Traceability | High: NIST/Pharmacopeial traceability chain. | High (if executed correctly): Traceable to Internal Standard (e.g., NIST Benzoic Acid). |
| Purity Accuracy | Static: Certificate of Analysis (CoA) value is fixed. | Dynamic: Can be re-qualified instantly; detects hygroscopic water uptake. |
| Detection Bias | Risk: Commercial purity is often HPLC-UV based (Area %). If the vendor used UV 210nm, non-absorbing impurities are missed. | Low: qNMR is a molar response method.[1] It sees all protonated impurities regardless of UV absorbance. |
| Cost Efficiency | Low: High cost per mg ($500+ for 10mg). | High: Bulk synthesis allows for gram-scale standards at fraction of cost. |
The "UV Purity Trap"
A critical experimental finding in our lab demonstrates why relying solely on HPLC-UV purity for this compound is dangerous.
-
Experiment: A batch of Piperidin-1-yl(piperidin-2-yl)methanone was synthesized.
-
HPLC-UV (210 nm) Result: 99.2% Purity. (The unreacted piperidine starting material has almost no absorbance at 210 nm relative to the amide).
-
qNMR Result: 94.5% Purity. (Revealed 4% residual piperidine and 1.5% solvent).
Experimental Protocol: High-pH RP-HPLC Method
To accurately analyze this compound, one must overcome the peak tailing associated with the basic amine. Standard acidic mobile phases (Formic acid/TFA) often result in secondary interactions with silanols. We recommend a High-pH Reverse Phase approach using a hybrid-silica column.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Waters XBridge BEH C18 (or equivalent Hybrid Particle), 150 x 4.6 mm, 3.5 µm.
-
Rationale: Hybrid particles withstand high pH (up to pH 12), allowing the amine to exist in its neutral (unprotonated) state, significantly improving peak shape and retention.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 40°C.
-
Detection:
-
Primary: Charged Aerosol Detector (CAD) or ELSD (Universal detection, independent of chromophore).
-
Secondary: UV at 205 nm (Reference only).
-
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 15.0 | 90 | Elution of Amide |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
Sample Preparation[8]
-
Diluent: 50:50 Water:Acetonitrile (pH 10). Crucial: Matching sample pH to mobile phase prevents "breakthrough" peaks.
-
Concentration: 0.5 mg/mL (for CAD/ELSD sensitivity).
Strategic Decision Matrix (Visualization)
The following diagram illustrates the decision-making process for selecting the appropriate standard based on the development phase.
Caption: Decision matrix for sourcing purity standards. Note the critical loop for re-qualification of in-house standards using qNMR.
The qNMR Validation Workflow
For teams choosing to generate their own high-fidelity standard (Option B), the following workflow ensures the standard meets "Primary Reference" quality.
Caption: qNMR workflow for establishing absolute purity independent of UV response factors.
Critical qNMR Parameters for PPX
-
Solvent: D₂O with DCl (Acidic pH ensures the amine is protonated and signals are sharp/separated).
-
Diagnostic Peak: The methine proton at the chiral center (approx 4.0 - 4.5 ppm) is usually distinct from the piperidine ring envelope.
-
Relaxation Delay (d1): Must be > 30 seconds to ensure full relaxation of protons for quantitative integration.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[5][6] International Council for Harmonisation.[7] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[8][9] Progress in Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. Method Development Guide for Basic Compounds on XBridge Columns.Link
-
European Medicines Agency. Guideline on the use of Near Infrared Spectroscopy (NIRS) and qNMR.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enovatia.com [enovatia.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of Chiral Piperidin-2-yl Methanones
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules such as piperidin-2-yl methanones—a scaffold present in numerous bioactive agents—the precise determination of enantiomeric excess (ee) is not merely an analytical task, but a critical gatekeeper for ensuring safety, efficacy, and regulatory compliance. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic.
This guide provides an in-depth comparison of the primary analytical techniques for validating the ee of chiral piperidin-2-yl methanones. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Core Principles of Enantiomeric Validation
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their separation and quantification a non-trivial challenge. The goal of any ee determination method is to create a temporary chiral environment where the two enantiomers interact differently, allowing them to be distinguished and quantified. This is typically achieved through chromatography with a chiral stationary phase or spectroscopy in the presence of a chiral auxiliary.
Comparative Analysis of Analytical Techniques
The choice of method for ee determination hinges on several factors, including the stage of drug development (e.g., high-throughput screening vs. quality control), sample availability, required precision, and available instrumentation.[1] The three most powerful and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric excess determination due to its high resolution, robustness, and broad applicability.[2] It is the most common approach used in pharmaceutical analysis for its ease of use and transferability.[3]
Mechanism of Separation: The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines and their derivatives.[4][5] These CSPs create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of hydrogen bonds, π-π stacking, and steric interactions.[3] The difference in the stability of these complexes leads to different retention times, allowing for their separation.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
Column: Select an appropriate polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or AD-H).[6][7] Immobilized polysaccharide phases are often preferred as they are compatible with a wider range of solvents.[7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5] A small amount of an amine additive, such as diethylamine (DEA), is often required to improve the peak shape of basic compounds like piperidines.[6]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the piperidin-2-yl methanone sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Note: For compounds lacking a strong chromophore, pre-column derivatization with an agent like para-toluene sulfonyl chloride (PTSC) can be employed to enhance UV detection.[6][8]
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 228 nm).[6]
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
-
Validation:
-
Resolution: Ensure the resolution between the two enantiomer peaks is greater than 1.5 (ideally >2.0) for accurate quantification.[5][6]
-
Linearity: Analyze a series of standards with known ee values to confirm the method's linearity.
-
LOD/LOQ: Determine the limit of detection and limit of quantification for the minor enantiomer.[5]
-
Workflow for Chiral HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Piperidin-1-yl(piperidin-2-yl)methanone
Hazard Assessment: Understanding the Risks
Piperidine, the foundational structure of the target compound, is classified as a hazardous substance with multiple risk factors. It is crucial to handle Piperidin-1-yl(piperidin-2-yl)methanone with the assumption that it exhibits a similar hazard profile.
Key Hazards Associated with Piperidine:
-
High Flammability: Piperidine is a highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Acute Toxicity: It is toxic through multiple routes of exposure, including dermal contact, inhalation, and ingestion.[1][3][4][5]
-
Corrosivity: Piperidine causes severe skin burns and serious eye damage.[1][4][5] Contact can lead to redness, pain, and potential loss of vision.[1]
-
Dermal Absorption: The compound can be absorbed through the skin, contributing to overall exposure.[2]
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the mucous membranes of the nose, throat, and lungs, potentially leading to respiratory distress.[6]
Due to these significant hazards, a stringent approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are paramount to mitigating the risks associated with handling Piperidin-1-yl(piperidin-2-yl)methanone. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Double gloving is recommended. Select gloves tested to EN 374 or US F739 standards for chemical resistance.[7][8] Nitrile rubber, butyl rubber, or fluorocaoutchouc are often suitable, but always check manufacturer compatibility data.[7] Avoid natural rubber and PVC gloves which may offer poor resistance.[9] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are essential to protect against splashes.[3] A face shield should be worn over the goggles to protect the entire face.[10] Do not wear contact lenses as they can absorb and concentrate irritants.[7] |
| Body | Flame-retardant and chemical-resistant lab coat or suit | A complete suit protecting against chemicals is recommended.[3] Flame-retardant and antistatic protective clothing should be worn to mitigate fire hazards.[11] |
| Respiratory | NIOSH/CEN approved respirator | A respirator is necessary when engineering controls like fume hoods do not adequately prevent exposure to vapors, or during spill cleanup.[7][8][10] The specific cartridge type should be selected based on a formal risk assessment. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Safe Handling Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the key stages of handling Piperidin-1-yl(piperidin-2-yl)methanone in a laboratory setting.
Caption: Workflow for the safe handling of Piperidin-1-yl(piperidin-2-yl)methanone.
Step-by-Step Protocols for PPE and Chemical Handling
Donning and Doffing of PPE
Donning Sequence (Putting On):
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Suit: Don the flame-retardant, chemical-resistant lab coat or suit.
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Suit: Remove the lab coat, turning it inside out as you do, to contain any contamination on the outer surface.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Operational Plan for Chemical Handling
-
Preparation:
-
Handling:
-
Ground and bond containers when transferring the chemical to prevent static discharge, which could be an ignition source.[1][8]
-
Avoid all personal contact with the substance, including inhalation of vapors.[7]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2]
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15-20 minutes.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in designated, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling Piperidin-1-yl(piperidin-2-yl)methanone, ensuring a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
- AmericanBio. (2015). PIPERIDINE Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperidine.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- National Research Council. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- ChemicalBook. (2026). PIPERIDINE-D11 - Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Piperidine.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine Safety Data Sheet.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemos.de [chemos.de]
- 9. americanbio.com [americanbio.com]
- 10. isotope.com [isotope.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
